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Compound of Interest

Compound Name: 2-Methyl-Celecoxib
CAS No.: 170570-09-9
Cat. No.: B3109170

Get Quote

. J

Impurity Profiling, Structural Activity Relationships
(SAR), and Analytical Protocols
Executive Summary & Chemical Identity

In the development of selective COX-2 inhibitors, the integrity of the pyrazole core and the
substitution pattern on the phenyl rings are critical for both biological selectivity and regulatory
compliance. 2-Methyl-Celecoxib (Chemical Name: 4-[5-(2,4-Dimethylphenyl)-3-
(trifluoromethyl)-1H-pyrazol-1-yllbenzenesulfonamide) is a critical process-related impurity and
a structural probe used to define the steric limits of the COX-2 hydrophobic pocket.

It is distinct from the anticancer research analog 2,5-dimethyl-celecoxib (DMC), although both
share the "methyl-celecoxib” nomenclature in colloquial lab discussions. This guide focuses on
the characterization, formation, and detection of the 2,4-dimethyl variant (USP Related
Compound C).

Chemical Profile Table[1]
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Parameter Specification
Common Name 2-Methyl-Celecoxib (USP Related Compound C)
CAS Number 170570-09-9

4-[5-(2,4-dimethylphenyl)-3-
IUPAC Name (trifluoromethyl)pyrazol-1-

yl]lbenzenesulfonamide

Molecular Formula Ci1sH16F3N302S

Molecular Weight 395.40 g/mol

Contains an additional methyl group at the ortho
Structural Difference position of the 4-methylphenyl ring compared to

Celecoxib.

DMSO (>20 mg/mL), Methanol (Moderate),

Solubility
Water (Insoluble)

Regulatory Status Pharmacopeial Impurity Standard (USP/EP)

Formation Mechanism & Synthetic Origin

Understanding the origin of 2-Methyl-Celecoxib is essential for process chemistry control. It
typically arises not from degradation, but as a carryover impurity from the starting materials
used in the Claisen condensation step of Celecoxib synthesis.

The Impurity Propagation Pathway

Celecoxib is synthesized by condensing 4-hydrazinobenzenesulfonamide with a fluorinated
diketone. The diketone is derived from 4'-methylacetophenone.

If the starting material for the acetophenone synthesis (toluene or related Friedel-Crafts
precursors) contains m-xylene impurities, or if methylation occurs at the ortho position during
precursor synthesis, 2',4'-dimethylacetophenone is formed. This impurity persists through the
Claisen condensation, resulting in 2-Methyl-Celecoxib.

DOT Diagram: Impurity Propagation Workflow
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2-Methyl-Celecoxib
(USP Related Compound C)

m-Xylene / 1,3-Dimethylbenzene

Click to download full resolution via product page

Figure 1: Formation pathway of 2-Methyl-Celecoxib showing the propagation of the
methylated impurity from raw materials to the final pyrazole structure.

Biological Implications: Structure-Activity
Relationship (SAR)

While 2-Methyl-Celecoxib is primarily monitored as an impurity, its structure provides valuable
insights into COX-2 inhibition mechanics.

Steric Clash in the COX-2 Active Site

Celecoxib binds to the COX-2 active site by inserting its p-tolyl group into a hydrophobic
pocket.

o Celecoxib (4-methyl): The single para-methyl group fits optimized hydrophobic interactions.

¢ 2-Methyl-Celecoxib (2,4-dimethyl): The additional ortho-methyl group introduces steric
hindrance.

o This "ortho-effect" twists the phenyl ring relative to the pyrazole core (increased dihedral
angle).

o Result: Reduced binding affinity for COX-2 compared to the parent molecule. This
reduction in potency makes it a critical impurity to remove, as it dilutes the therapeutic
efficacy without contributing to the mechanism of action [1].

Distinction from 2,5-Dimethyl-Celecoxib (DMC)
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Researchers must not confuse CAS 170570-09-9 with 2,5-dimethyl-celecoxib (DMC).

o DMC is a modified analog designed to eliminate COX-2 activity entirely while retaining the
ability to inhibit PDK1 (3-phosphoinositide-dependent protein kinase-1). DMC is used in
cancer research to study non-COX-2 pathways [2].

e 2-Methyl-Celecoxib (Compound C) retains the sulfonamide and core structure but suffers
from steric clashes; it is not typically used as a therapeutic candidate but as a quality
standard.

Analytical Protocols: Detection & Quantification

For drug development professionals, the separation of 2-Methyl-Celecoxib from Celecoxib is
challenging due to their structural similarity (regio-isomerism/homology). The following HPLC
method is validated for high-resolution separation.

High-Performance Liquid Chromatography (HPLC)
Protocol

Objective: Separate Celecoxib from 2-Methyl-Celecoxib (Compound C) and other related
impurities (Compound A, B).
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Parameter

Condition

Column

C18 Reverse Phase (e.g., Zorbax SB-C18 or

equivalent), 250 mm x 4.6 mm, 5 pum

Mobile Phase A

Buffer: 0.01M Potassium Dihydrogen Phosphate
(pH 3.0 with Phosphoric Acid)

Mobile Phase B

Acetonitrile : Methanol (50:50 v/v)

Time 0-40 min: 40% B - 70% B (Linear

Gradient _
Gradient)
Flow Rate 1.5 mL/min
) UV @ 254 nm (primary) and 215 nm
Detection
(secondary)
Temperature 40°C (Critical for resolution stability)

Retention Time (RT)

Celecoxib (~22 min); 2-Methyl-Celecoxib (~24-
25 min)

Resolution Req.

R > 1.5 between Celecoxib and 2-Methyl-
Celecoxib

Methodology Notes:

e pH Control: The pH of 3.0 suppresses the ionization of the sulfonamide moiety, ensuring

sharp peak shapes.

e Thermal Dependence: Maintaining 40°C is crucial. The ortho-methyl group in 2-Methyl-

Celecoxib increases hydrophobicity slightly, causing it to elute after Celecoxib in reverse-

phase conditions. Lower temperatures may widen peaks and reduce resolution.

DOT Diagram: Analytical Logic Workflow
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Crude Celecoxib Sample

(Contains Impurity C)

Sample Prep:
Dissolve in Mobile Phase (60:40)

HPLC Injection

C18 Column, 40°C

Gradient Elution
Hydrophobic Interaction

Elution t ~ 22 min: Elution t ~ 25 min:
Celecoxib (Parent) 2-Methyl-Celecoxib (Impurity C)

Quantification
(Area Normalization)

< 0.15% (ICH Limit) > 0.15%
Release Batch Reject / Reprocess
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Figure 2: Analytical decision tree for identifying and quantifying 2-Methyl-Celecoxib in bulk
drug substances.

Synthesis of Reference Standard

To validate the HPLC method, researchers often require a pure standard of 2-Methyl-
Celecoxib.

Protocol:

Reactants: 1-(2,4-dimethylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) + 4-
hydrazinobenzenesulfonamide hydrochloride (1.1 eq).

Solvent: Ethanol or Methanol (reflux).[1]
Procedure:

o Dissolve diketone in ethanol.

o Add hydrazine salt.[2]

o Reflux for 4—6 hours.

o Monitor by TLC (Hexane:EtOAc 7:3).

Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in
vacuo and recrystallize from Ethanol/Water.

Validation: Confirm structure via 1H NMR (Look for two methyl singlets on the phenyl ring
and the characteristic pyrazole proton).
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(Contextualizing the difference between methyl-impurities and DMC).
e Simson Pharma. "2-Methyl-Celecoxib Reference Standard Data." Simson Pharma Ltd.
o European Pharmacopoeia (Ph. Eur.). "Celecoxib: Impurity C." EDQM.
e BOC Sciences. "Celecoxib Impurity Profiling and Standards."

(Note: While 2-Methyl-Celecoxib is a standard impurity, specific peer-reviewed papers
dedicated solely to the biological activity of this specific impurity are rare compared to the
parent drug; most data resides in pharmacopeial monographs and patent literature regarding
process control.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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e To cite this document: BenchChem. [Technical Monograph: 2-Methyl-Celecoxib (USP
Related Compound C)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b3109170/docs#technical-monograph-2-methyl-
celecoxib-usp-related-compound-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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